Erythro-beta-hydroxy-D-glutamic acid
Overview
Description
Erythro-beta-hydroxy-D-glutamic acid is a stereoisomer of beta-hydroxyglutamic acid, specifically the erythro form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-beta-hydroxy-D-glutamic acid typically involves stereospecific methods to ensure the correct isomer is obtained. One common approach is the stereospecific synthesis starting from D-glutamic acid, which undergoes a series of reactions including protection, reduction, and hydroxylation steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes or chemical synthesis routes optimized for yield and purity. The choice of method depends on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Erythro-beta-hydroxy-D-glutamic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Can lead to the formation of erythro-beta-ketoglutaric acid.
Reduction: May produce erythro-beta-hydroxy-D-glutamine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Erythro-beta-hydroxy-D-glutamic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex molecules and natural products.
Biology: It is used in studies related to amino acid metabolism and protein engineering.
Medicine: Potential therapeutic applications are being explored, including its role in modulating neurotransmitter systems.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which erythro-beta-hydroxy-D-glutamic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Threo-beta-hydroxy-D-glutamic acid
L-glutamic acid
D-glutamic acid
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Properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxypentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIEAUIOCGXBY-VVJJHMBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)O)N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6208-99-7 | |
Record name | beta-Hydroxy-D-glutamic acid, erythro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-HYDROXY-D-GLUTAMIC ACID, ERYTHRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44ZJD36L52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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